4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its trifluoromethyl group and oxabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using photoredox catalysts such as organic dyes or iridium complexes under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of photochemistry and efficient synthetic routes involving [2+2] cycloaddition reactions are promising approaches for scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxabicyclohexane structure provides rigidity and specificity in binding to biological targets . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents and functional groups attached.
Difluoromethylated Compounds: Compounds with difluoromethyl groups exhibit similar properties in terms of stability and reactivity.
Oxabicyclohexanes: These compounds have an oxygen atom in the bicyclic ring, similar to 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an oxabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-6-2-7(3-6,5(12)13)14-4(6)8(9,10)11/h4H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRJJWMMOFMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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